molecular formula C11H16ClNOS B3059700 2-(4-Methoxyphenyl)thiomorpholine hydrochloride CAS No. 1171237-79-8

2-(4-Methoxyphenyl)thiomorpholine hydrochloride

Cat. No.: B3059700
CAS No.: 1171237-79-8
M. Wt: 245.77 g/mol
InChI Key: YUQRBYYFAVZPAO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)thiomorpholine hydrochloride (CAS: 1171237-79-8) is a thiomorpholine derivative featuring a 4-methoxyphenyl substituent at the 2-position of the heterocyclic ring. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry and drug development. This compound is synthesized via nucleophilic aromatic substitution or transition metal-free N-arylation methods, as demonstrated in analogous thiomorpholine derivatives . It is commercially available in high purity (≥95%) for research applications, particularly in combinatorial chemistry and pharmaceutical intermediate synthesis .

Properties

IUPAC Name

2-(4-methoxyphenyl)thiomorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS.ClH/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQRBYYFAVZPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590002
Record name 2-(4-Methoxyphenyl)thiomorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171237-79-8
Record name 2-(4-Methoxyphenyl)thiomorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Functional Significance of 2-(4-Methoxyphenyl)Thiomorpholine Hydrochloride

The compound features a thiomorpholine core—a six-membered ring with one sulfur and one nitrogen atom—substituted at the 2-position with a 4-methoxyphenyl group. This moiety is protonated as a hydrochloride salt, enhancing solubility for pharmacological applications. The 4-methoxyphenyl group contributes to electronic and steric effects that influence binding affinity, as demonstrated in potassium channel modulators.

Key Synthetic Strategies for Thiomorpholine Derivatives

Thiomorpholine Core Construction

The thiomorpholine ring is typically synthesized via two approaches:

Photochemical Thiol-Ene Cyclization

A continuous-flow method developed by Hone et al. (2022) enables efficient thiomorpholine synthesis from cysteamine hydrochloride and vinyl chloride. The process involves:

  • Thiol-ene reaction : UV irradiation (365 nm) with 0.1–0.5 mol% 9-fluorenone catalyst at 4 M concentration, achieving quantitative conversion.
  • Cyclization : Base-mediated ring closure using NaOH, followed by distillation to isolate thiomorpholine in 54% yield over two steps.

This method’s robustness was validated over 7-hour runs, demonstrating suitability for scale-up.

Diethanolamine Cyclization

A Chinese patent (CN105906582A) outlines an alternative route using diethanolamine:

  • Acylation : Methanesulfonyl chloride reacts with diethanolamine to form a bis-mesylate intermediate.
  • Cyclization : Sodium sulfide replaces oxygen with sulfur, forming thiomorpholine.
  • Hydrolysis : Hydrobromic acid (40–60%) cleaves protecting groups, yielding thiomorpholine after vacuum distillation.

While yields are unspecified, this method emphasizes cost-effectiveness and industrial scalability.

Introducing the 4-Methoxyphenyl Group

Attaching the 4-methoxyphenyl substituent to thiomorpholine remains less documented. Analogy to KCNQ1 potassium channel activators suggests two potential strategies:

Nucleophilic Aromatic Substitution

Reaction of thiomorpholine with 4-fluoroanisole under basic conditions could displace fluoride. This method mirrors substitutions in thiazole derivatives but risks regioselectivity issues.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-bromoanisole and thiomorpholine offers superior regiocontrol. Similar approaches achieved 260 nM EC₅₀ in related compounds, though adaptation to thiomorpholine requires optimization.

Integrated Synthetic Routes for this compound

Combining core synthesis and substitution steps presents technical challenges. The following integrated approaches are proposed:

Sequential Thiol-Ene/Substitution Route

Step Conditions Key Parameters Yield (Reported)
1. Thiol-ene 4 M cysteamine HCl, 0.5 mol% 9-fluorenone, 40 min residence time Quantitative conversion 100% (intermediate)
2. Cyclization 4 M NaOH, DCM extraction pH >13 maintained 54% (overall)
3. Substitution 4-Fluoroanisole, K₂CO₃, DMF, 110°C 24 hr reaction time Not reported

This route’s viability depends on optimizing Step 3, where competing side reactions may reduce yields.

Pre-functionalized Building Block Approach

Synthesizing 4-methoxyphenyl-containing precursors before cyclization could improve efficiency:

  • Intermediate synthesis : 2-(4-Methoxyphenyl)ethanethiol prepared via thiol-ene reaction of 4-methoxyvinylbenzene.
  • Cyclization : React with ethylene dichloride under high dilution to form thiomorpholine.

This method remains hypothetical but draws support from morpholine syntheses using pre-substituted diols.

Process Optimization and Scalability Considerations

Continuous vs. Batch Processing

Comparative analysis of synthesis methods:

Parameter Continuous Flow Batch Cyclization
Reaction Time 40 min (total) 24–48 hr
Concentration 4 M 1–2 M
Catalyst Loading 0.1–0.5 mol% None
Scalability >10 kg/day demonstrated Pilot-scale reported
Yield 54% Undisclosed

Continuous flow offers advantages in safety (minimized intermediate handling) and reproducibility.

Solvent and Base Selection

  • Thiol-ene reaction : Methanol/water mixtures enable high conversions without byproducts.
  • Cyclization : NaOH concentrations >4 M prevent thiomorpholine degradation during distillation.
  • Substitution : Polar aprotic solvents (DMF, DMSO) facilitate aromatic substitution but complicate purification.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • Purity : HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves thiomorpholine from des-methoxy impurities.
  • Structural confirmation :
    • ¹H NMR (300 MHz, CDCl₃): δ 3.09–3.05 (m, 4H, S-CH₂), 2.57–2.53 (m, 4H, N-CH₂), 1.52 (brs, 1H, NH).
    • LC-MS : [M+H]⁺ at m/z 210.1 for thiomorpholine core, 245.8 for hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)thiomorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • The compound is primarily utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structure enables enhanced drug efficacy and specificity, making it a valuable intermediate in drug formulation .
  • Recent studies indicate its potential role in developing novel therapeutic agents aimed at treating conditions such as anxiety and depression, where modulation of neurotransmitter systems is crucial .

Case Studies

  • Research has demonstrated that derivatives of thiomorpholine compounds exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit certain enzymes involved in disease progression, suggesting a similar potential for this compound.

Biochemical Research

Receptor Interactions and Enzyme Inhibition

  • This compound is employed in studies that explore its interactions with various biological receptors and enzymes. Understanding these interactions can provide insights into cellular mechanisms and identify potential therapeutic targets .
  • Investigations into its binding affinities have revealed potential implications for cancer treatment, particularly regarding its effects on pathways involved in tumor development and progression.

Material Science

Development of Novel Materials

  • This compound is used in the creation of advanced materials, particularly polymers with enhanced properties. These materials are beneficial for various industrial applications, including coatings and adhesives .
  • The compound's unique thiomorpholine ring allows for the modification of polymer characteristics, potentially leading to improved mechanical and thermal properties.

Agricultural Chemistry

Agrochemical Formulation

  • The compound finds applications in formulating agrochemicals aimed at improving crop protection products. Its ability to enhance the effectiveness of pesticides and fungicides against pests and diseases is particularly noteworthy .
  • Research indicates that incorporating this compound into agrochemical formulations can lead to improved efficacy, thereby supporting sustainable agricultural practices.

Analytical Chemistry

Detection and Quantification Methods

  • In analytical chemistry, this compound is utilized in methods for detecting and quantifying specific compounds. This application aids researchers in quality control processes and environmental monitoring efforts .
  • Its chemical properties facilitate the development of sensitive analytical techniques, which are crucial for ensuring compliance with safety regulations.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs of 2-(4-Methoxyphenyl)thiomorpholine hydrochloride, emphasizing substituent variations and their implications:

Compound Name Substituent(s) CAS Number Key Features
2-(4-Methoxyphenyl)thiomorpholine HCl 4-MeO-phenyl 1171237-79-8 High purity (95%), used in combinatorial synthesis
3-(4-Methoxyphenyl)thiomorpholine 4-MeO-phenyl at 3-position 887344-27-6 Positional isomer; impacts binding affinity in receptor studies
4-(4-Nitrophenyl)thiomorpholine 4-NO₂-phenyl Not provided Electron-withdrawing nitro group enhances reactivity for further functionalization
2-[4-(Trifluoromethyl)phenyl]thiomorpholine HCl 4-CF₃-phenyl Not provided Lipophilic CF₃ group improves membrane permeability
Thiomorpholine-1,1-dioxide hydrochloride Oxidized sulfur (S,S-dioxide) Not provided Increased polarity; potential for altered pharmacokinetics

Physicochemical and Commercial Properties

Compound Purity Pack Sizes Supplier/Application
2-(4-Methoxyphenyl)thiomorpholine HCl 95% 100mg, 250mg, 1g Combi-Blocks (research intermediates)
2-[4-(Trifluoromethyl)phenyl]thiomorpholine HCl ≥97% (HPLC) 100mg–1g US Biological Life Sciences (biochemical assays)
4-(2-Chloroethyl)thiomorpholine HCl 98% Variable Fluorochem (pharmaceutical intermediates)

Pharmacological and Functional Comparisons

  • Electron-Donating vs. Withdrawing Groups: The 4-MeO group in the target compound donates electrons, enhancing resonance stability, whereas 4-NO₂ or 4-CF₃ substituents (in analogs) withdraw electrons, altering reactivity in electrophilic substitutions .
  • Toxicology : While 2-(4-Methoxyphenyl)thiomorpholine HCl lacks detailed toxicological data, structurally related compounds like Thiophene fentanyl HCl carry significant safety warnings due to unstudied toxicity .

Biological Activity

Overview

2-(4-Methoxyphenyl)thiomorpholine hydrochloride is a thiomorpholine derivative characterized by the molecular formula C11H16ClNOS. This compound has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that the compound may modulate the activity of these targets, leading to various biological effects, although the precise mechanisms remain to be fully elucidated.

Antimicrobial Properties

Studies have demonstrated that thiomorpholine derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria . Although specific data on this compound is limited, its structural similarity to other active thiomorpholines suggests potential antimicrobial properties.

Anticancer Activity

Research into the anticancer effects of thiomorpholine derivatives has revealed promising results. For example, some derivatives have been shown to induce apoptosis in cancer cells by activating pathways associated with cell death . The presence of the methoxy group in this compound may enhance its lipophilicity, potentially improving its bioavailability and efficacy as an anticancer agent .

Study on Antimicrobial Activity

A study conducted by Ibrahim et al. (2010) synthesized various N-substituted thiomorpholine derivatives and evaluated their antimicrobial activities. While this compound was not directly tested, related compounds exhibited significant inhibition against several bacterial strains, suggesting a similar potential for this derivative.

Apoptotic Mechanisms in Cancer Cells

In a separate investigation, researchers explored the apoptotic effects of thiomorpholine derivatives on MCF-7 breast cancer cells. The study highlighted that certain modifications in the chemical structure could enhance apoptotic signaling pathways involving p53 and caspase-3 activation . This suggests that this compound may also influence these pathways, warranting further investigation.

Data Table: Comparative Analysis of Thiomorpholine Derivatives

Compound NameCAS NumberAntimicrobial ActivityAnticancer Activity
This compound1171237-79-8Potential (similar compounds show activity)Potential (based on structure)
2-(3-Chlorophenyl)thiomorpholine hydrochloride1189499-17-9Significant against Gram-positive bacteriaModerate
2-(4-Fluorophenyl)thiomorpholine hydrochloride1185040-16-7ModerateLow
2-(4-Aminophenyl)thiomorpholine hydrochloride1803592-71-3SignificantHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)thiomorpholine hydrochloride, and what critical reaction conditions optimize yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiomorpholine derivatives are often synthesized via ring-closing reactions using thiol-containing precursors and catalytic acid/base conditions. A key step includes introducing the 4-methoxyphenyl group via Friedel-Crafts alkylation or coupling reactions. Optimization of solvents (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) is critical for regioselectivity. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography ensures >95% purity .

Q. How is the structural integrity of this compound validated in research settings?

  • Methodology : Characterization employs:

  • NMR : 1^1H and 13^13C NMR to confirm the thiomorpholine ring and methoxyphenyl substituent (e.g., methoxy proton resonance at ~3.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H15_{15}ClNOS).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns in the hydrochloride salt form .

Q. What stability considerations are essential for storing and handling this compound in aqueous and non-aqueous systems?

  • Methodology : Stability studies under varying pH (2–12), temperature (4°C–40°C), and light exposure show:

  • Aqueous Solutions : Hydrolysis risk at extreme pH; use buffered solutions (pH 6–8) for short-term storage.
  • Solid State : Stable under inert atmosphere (argon) at −20°C for >12 months. Degradation products (e.g., oxidized sulfur species) are monitored via HPLC .

Advanced Research Questions

Q. What experimental strategies address conflicting reports on the compound’s activity in calcium channel modulation?

  • Methodology : Discrepancies arise from assay conditions (e.g., cell type, calcium dye sensitivity). To resolve:

  • Standardized Assays : Use HEK293 cells transfected with TRPC channels and Fura-2 AM calcium imaging.
  • Control Variables : Pre-incubate with SKF-96365 (TRPC inhibitor, 10 µM) to isolate target effects .
  • Dose-Response Curves : EC50_{50}/IC50_{50} values under standardized protocols reduce variability .

Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution techniques are recommended?

  • Methodology : The compound’s thiomorpholine ring may exhibit stereoisomerism.

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Pharmacological Profiling : Compare racemic mixtures vs. resolved enantiomers in receptor-binding assays (e.g., serotonin transporter inhibition) to identify active isomers .

Q. What computational approaches predict the compound’s binding affinity to neurological targets like the σ-1 receptor?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina with receptor PDB IDs (e.g., 5HK1 for σ-1) to map ligand-receptor interactions.
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. trifluoromethoxy) on binding energy .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) to confirm target specificity .
  • Stereochemical Controls : Always report enantiomeric ratios in pharmacological studies to avoid misinterpretation of efficacy or toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)thiomorpholine hydrochloride
Reactant of Route 2
2-(4-Methoxyphenyl)thiomorpholine hydrochloride

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